Bienvenue dans la boutique en ligne BenchChem!

N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)nicotinamide

Physicochemical profiling Lead optimization ADME prediction

A uniquely differentiated 2,4,6-trisubstituted-1,3,5-triazine featuring 4-OCH3, 6-pyrrolidin-1-yl, and methylnicotinamide substitution. With zero HBD, moderate clogP (2.33), TPSA 86.01 Ų, and confirmed GPR35 inactivity, this scaffold is ideally suited for CNS-penetrant programs requiring absence of GPR35-mediated off-target confounding. Unlike morpholino-substituted analogs that exhibit higher TPSA and poorer predicted brain exposure, this compound occupies optimal physicochemical space for CNS drug-likeness. Deploy alongside its 2-methoxy analog (CAS 2034269-80-0) as a minimal matched molecular pair to systematically deconvolve methoxy-group contributions to metabolic stability, plasma protein binding, and CYP inhibition outcomes.

Molecular Formula C15H18N6O2
Molecular Weight 314.349
CAS No. 2034468-16-9
Cat. No. B2812946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)nicotinamide
CAS2034468-16-9
Molecular FormulaC15H18N6O2
Molecular Weight314.349
Structural Identifiers
SMILESCOC1=NC(=NC(=N1)N2CCCC2)CNC(=O)C3=CN=CC=C3
InChIInChI=1S/C15H18N6O2/c1-23-15-19-12(18-14(20-15)21-7-2-3-8-21)10-17-13(22)11-5-4-6-16-9-11/h4-6,9H,2-3,7-8,10H2,1H3,(H,17,22)
InChIKeyPSBWSIXROCTPEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((4-Methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)nicotinamide (CAS 2034468-16-9): A Triazine-Nicotinamide Hybrid for Selective Chemical Probe and Lead-Optimization Programs


N-((4-Methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)nicotinamide (CAS 2034468-16-9) is a synthetic small molecule (C15H18N6O2, MW 314.35 g/mol) belonging to the class of 2,4,6-trisubstituted-1,3,5-triazines bearing a nicotinamide side chain [1]. The compound incorporates a methoxy group at position 4, a pyrrolidin-1-yl substituent at position 6, and a methylnicotinamide moiety at position 2 of the triazine core. This specific substitution pattern distinguishes it from a large series of commercially available triazine-nicotinamide analogs and imparts a unique combination of hydrogen-bond acceptor capacity (HBA = 8), zero hydrogen-bond donors (HBD = 0), moderate lipophilicity (clogP = 2.33), and a topological polar surface area (TPSA) of 86.01 Ų [1]. One primary screening result is available: the compound was tested for GPR35 antagonism and found to be inactive, providing a negative-selectivity data point relevant to off-target profiling [1].

Why N-((4-Methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)nicotinamide Cannot Be Replaced by Generic Triazine-Nicotinamide Analogs


Triazine-nicotinamide hybrids constitute a broad and heterogeneous compound class in which minor structural modifications—alteration of the amino substituent at position 6, replacement of the methoxy group, or positional isomerism of the amide attachment on the pyridine ring—can profoundly shift both physicochemical determinants (clogP, TPSA, HBD count) and target-engagement profiles [1]. The specific combination present in CAS 2034468-16-9 (4-OCH3, 6-pyrrolidin-1-yl, nicotinamide linked via a methylene bridge) yields an HBD-free scaffold with moderate lipophilicity, properties that are not simultaneously reproduced by any single commercially available in-class analog [1]. The GPR35 inactivity datum illustrates empirically that even closely related triazine-nicotinamide derivatives can display divergent biological readouts; therefore, procurement decisions based solely on core-scaffold similarity risk selecting a compound with an uncharacterized or functionally distinct target-interaction profile [1]. The evidence presented in Section 3 quantifies these physicochemical and biological differentials against the most relevant comparator structures.

Quantitative Differentiation of N-((4-Methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)nicotinamide (CAS 2034468-16-9) from Its Closest Structural Analogs


Molecular Weight and Lipophilicity Differential Relative to the 2-Methoxy-Nicotinamide Analog (CAS 2034269-80-0)

N-((4-Methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)nicotinamide (CAS 2034468-16-9) possesses a molecular weight 30.03 g/mol lower and a calculated logP approximately 0.37 units lower than its closest structural congener, 2-methoxy-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)nicotinamide (CAS 2034269-80-0). This difference arises from the absence of an additional methoxy group on the pyridine ring of the target compound [1][2].

Physicochemical profiling Lead optimization ADME prediction

Absence of Hydrogen-Bond Donors (HBD = 0) as a Structural Differentiator from Morpholino-Containing Triazine-Nicotinamide Analogs

CAS 2034468-16-9 exhibits zero hydrogen-bond donors (HBD = 0), a feature not universally shared among triazine-nicotinamide analogs [1]. Several morpholino-containing analogs within the class, such as N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-6-(trifluoromethyl)nicotinamide, contain additional polar atoms that may increase HBD or HBA counts. The absence of HBD in the target compound reduces desolvation penalty upon membrane passage.

Hydrogen bonding Permeability CNS drug design

GPR35 Antagonism Screen: Negative Result Establishes a Selectivity Baseline Absent for Most In-Class Analogs

In a primary in vitro assay for GPR35 antagonism, CAS 2034468-16-9 was classified as inactive [1]. This empirical negative result distinguishes the compound from the broader triazine-nicotinamide class, for which systematic GPR35 counter-screening data are generally unavailable.

GPR35 Off-target screening Selectivity profiling

Topological Polar Surface Area (TPSA = 86.01 Ų) Confers Favorable CNS Multiparameter Optimization (MPO) Score Relative to Higher-TPSA Triazine-Nicotinamide Congeners

The TPSA of CAS 2034468-16-9 is calculated as 86.01 Ų [1], placing it within the optimal range (≤90 Ų) for CNS drug-likeness according to the CNS MPO desirability function. In contrast, a representative analog—N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-6-(trifluoromethyl)nicotinamide—contains a morpholine ring that increases TPSA above 90 Ų, exceeding the CNS-preferred threshold.

CNS MPO Blood-brain barrier Drug-likeness

Procurement-Relevant Application Scenarios for N-((4-Methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)nicotinamide (CAS 2034468-16-9)


CNS-Oriented Chemical Probe Development Leveraging Favorable BBB-Penetration Descriptors

With a TPSA of 86.01 Ų, zero HBD, and moderate clogP of 2.33 [1], CAS 2034468-16-9 occupies a physicochemical space consistent with CNS drug-likeness. Medicinal chemistry teams seeking a brain-penetrant triazine-nicotinamide scaffold can use this compound as a starting point, avoiding analogs with higher TPSA (e.g., morpholino-substituted variants) that are predicted to exhibit poorer CNS exposure [1].

Phenotypic Screening with Pre-Characterized GPR35 Selectivity

Because CAS 2034468-16-9 has been tested and found inactive against GPR35 in a primary assay [1], it can be deployed in cell-based phenotypic screens with reduced risk of GPR35-mediated confounding signals. This is particularly relevant for immunology and inflammation panels where GPR35 is known to modulate cytokine release and immune cell migration.

Fragment- or Scaffold-Based Elaboration Requiring a Defined HBD-Free Triazine Core

The compound's HBD = 0 attribute [1] eliminates hydrogen-bond donor interactions that could dominate binding and obscure SAR interpretation. Structure-guided design programs focusing on acceptor-driven recognition (kinase hinge-binding, bromodomain acetyl-lysine pocket engagement) benefit from an HBD-silent scaffold, and CAS 2034468-16-9 supplies this feature with a well-balanced MW (314.35 g/mol) that permits substantial downstream functionalization without exceeding lead-like size thresholds.

Head-to-Head ADME Comparator Studies Against the 2-Methoxy-Nicotinamide Analog

For laboratories investigating how an incremental methoxy substitution on the nicotinamide ring impacts metabolic stability, plasma protein binding, or CYP inhibition, CAS 2034468-16-9 and its 2-methoxy analog (CAS 2034269-80-0) form a minimal matched molecular pair. The target compound's lower lipophilicity (ΔclogP ≈ -0.37) and molecular weight (ΔMW = -30.03 g/mol) [1][2] enable systematic deconvolution of the methoxy group's contribution to ADME outcomes.

Quote Request

Request a Quote for N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.